molecular formula C10H13N5Na3O13P3 B579818 2'-Deoxyguanosine 5'-triphosphate, disodium salt CAS No. 18423-40-0

2'-Deoxyguanosine 5'-triphosphate, disodium salt

Cat. No. B579818
CAS RN: 18423-40-0
M. Wt: 573.127
InChI Key: BZLMFLDRYRZBID-UHFFFAOYSA-K
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Description

2’-Deoxyguanosine 5’-triphosphate (dGTP) is a purine nucleoside triphosphate . It is made of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues . It is used by the cells for the synthesis of DNA with the help of DNA polymerase .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is C10H16N5O13P3 . It is a purine 2’-deoxyribonucleoside 5’-triphosphate having guanine as the nucleobase .


Chemical Reactions Analysis

2’-Deoxyguanosine 5’-triphosphate, disodium salt is a reactant involved in analysis of self-assembling in solution and nucleation/growth of G-qudruplexes, Nucleophilic trapping, Reductive alkylation .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is 507.18 g/mol . It is soluble in water to 75 mM .

Scientific Research Applications

DNA Sequencing

2’-Deoxyguanosine 5’-triphosphate, disodium salt is commonly used in DNA sequencing methods. It serves as a substrate for DNA polymerases during the synthesis of DNA strands, which is a critical step in determining the nucleotide sequence of DNA molecules .

Polymerase Chain Reaction (PCR)

This compound is a key component in PCR mixtures , where it is incorporated into the newly synthesized DNA strands during the amplification process. PCR is a widely used technique to multiply specific segments of DNA for various genetic analyses .

DNA Synthesis and Repair Techniques

In addition to PCR, 2’-Deoxyguanosine 5’-triphosphate, disodium salt is utilized in other DNA polymerase-based DNA synthesis and repair techniques . These are essential for studying and manipulating genetic material in research and therapeutic settings .

Capillary Electrophoresis (CE) Analysis

The compound has been used as an internal standard to improve the analytical performance of CE analysis. This application is particularly useful for evaluating the cleanup process in various experimental protocols .

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

It is also used in RT-PCR , which is a variant of PCR that allows the amplification of DNA from RNA templates. This technique is crucial for studying gene expression and viral RNA quantification .

Oxidative Modification Studies

2’-Deoxyguanosine 5’-triphosphate can undergo oxidative modification to form 8-oxo-dGTP, which can lead to mutations when misincorporated into DNA. Studying these modifications helps understand cellular protection mechanisms against oxidative stress .

In Vivo DNA Synthesis

Lastly, this compound is used in vivo for the synthesis of DNA via DNA polymerases. This application is fundamental to understanding how cells replicate their genetic material under physiological conditions .

Safety and Hazards

While specific safety and hazard information for 2’-Deoxyguanosine 5’-triphosphate, disodium salt is not available in the retrieved sources, general safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of 2’-Deoxyguanosine 5’-triphosphate, disodium salt could involve its continued use in molecular biology applications such as DNA sequencing, PCR and other DNA polymerase based DNA synthesis and repair techniques . It could also be used in the study of the kinetics of glycoprotein (gp) expressed by bacteriophage T7 .

properties

IUPAC Name

disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDVZZOBMGHWQA-FVALZTRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyguanosine 5'-triphosphate, disodium salt

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